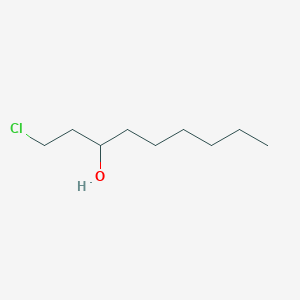
1-Chlorononan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorononan-3-OL is an organic compound that belongs to the class of chlorinated alcohols It is characterized by the presence of a chlorine atom attached to the first carbon and a hydroxyl group attached to the third carbon of a nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chlorononan-3-OL can be synthesized through several methods. One common approach involves the chlorination of nonan-3-OL. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chlorononan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form nonane by using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Nonan-3-one or nonanal.
Reduction: Nonane.
Substitution: Various substituted nonan-3-OL derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chlorononan-3-OL has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in studies involving the interaction of chlorinated alcohols with biological systems. It may serve as a model compound for understanding the effects of chlorinated organic compounds on living organisms.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may have potential as a precursor for the synthesis of pharmaceuticals or as an active ingredient in certain treatments.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Chlorononan-3-OL involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to influence cellular processes through its effects on membrane permeability and enzyme activity.
Comparison with Similar Compounds
1-Chlorononan-3-OL can be compared with other similar compounds such as:
1-Chloropentane: A shorter chain chlorinated alcohol with similar reactivity but different physical properties.
1-Chlorodecan-3-OL: A longer chain analog with similar chemical properties but different solubility and boiling point.
1-Bromo-3-nonanol: A brominated analog with different reactivity due to the presence of a bromine atom instead of chlorine.
The uniqueness of this compound lies in its specific chain length and the position of the chlorine and hydroxyl groups, which confer distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
54314-66-8 |
|---|---|
Molecular Formula |
C9H19ClO |
Molecular Weight |
178.70 g/mol |
IUPAC Name |
1-chlorononan-3-ol |
InChI |
InChI=1S/C9H19ClO/c1-2-3-4-5-6-9(11)7-8-10/h9,11H,2-8H2,1H3 |
InChI Key |
GJFFSKKQFJMHQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















